2-Amino-2-cyclopentylacetamide hydrochloride is a chemical compound that has garnered attention for its potential applications in medicinal chemistry. It is categorized as an amide and is structurally related to various nitrogen-containing heterocycles. This compound is primarily used in the development of pharmaceutical agents, particularly those targeting specific biological pathways.
The compound can be synthesized through various chemical processes, often involving cyclopentyl derivatives and acetamides. It has been referenced in patent literature and chemical databases, indicating its relevance in ongoing research and development efforts, particularly in the field of drug discovery .
2-Amino-2-cyclopentylacetamide hydrochloride falls under the category of organic compounds, specifically amides. Its classification can be detailed as follows:
The synthesis of 2-Amino-2-cyclopentylacetamide hydrochloride can be achieved through several methods, including:
A common synthetic route involves the following steps:
The resulting product is then purified through recrystallization or chromatography techniques to achieve the desired purity level.
The molecular formula of 2-Amino-2-cyclopentylacetamide hydrochloride is , with a molecular weight of approximately 142.2 g/mol. The structure features:
2-Amino-2-cyclopentylacetamide hydrochloride can participate in various chemical reactions, including:
In laboratory settings, reactions involving this compound are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess progress and purity.
The mechanism of action for 2-Amino-2-cyclopentylacetamide hydrochloride is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors involved in metabolic pathways.
Data suggests that compounds of this nature may exhibit inhibitory effects on certain kinases, which are critical in cellular signaling pathways related to cancer and inflammation .
Relevant data includes:
2-Amino-2-cyclopentylacetamide hydrochloride has significant potential in scientific research, particularly in:
The ongoing exploration of this compound could lead to advancements in therapeutic strategies for various health conditions, emphasizing its importance in medicinal chemistry and pharmacology .
Chemically designated as C~7~H~15~ClN~2~O (CID 224366), 2-amino-2-cyclopentylacetamide hydrochloride features a cyclopentyl group directly attached to the α-carbon of a glycine-derived amide scaffold, stabilized as a hydrochloride salt. This configuration imparts distinctive three-dimensionality and stereochemical complexity, distinguishing it from linear aliphatic amino acid analogs [1] [6]. The hydrochloride salt form enhances aqueous solubility—critical for biological assays—while the cyclopentane ring introduces significant conformational restraint and lipophilicity (logP ≈ 0.8) [6]. Below is a summary of its key identifiers:
Compound Identifiers
| Property | Value |
|---|---|
| CAS Number | 1187931-16-3 |
| Molecular Formula | C~7~H~15~ClN~2~O |
| Molecular Weight | 178.66 g/mol |
| IUPAC Name | 2-Amino-N-cyclopentylacetamide hydrochloride |
| SMILES | Cl.O=C(NC1CCCC1)CN |
| InChIKey | KPLHAJPRECQCRB-UHFFFAOYSA-N |
The emergence of 2-amino-2-cyclopentylacetamide hydrochloride reflects medicinal chemistry’s strategic shift toward alicyclic scaffolds in the early 2000s. Cyclopentane rings gained prominence as bioisosteres for aromatic moieties and linear chains, offering improved metabolic stability and spatial organization. This compound’s core structure—cyclopentylglycine amide—was initially explored as a constrained analog of leucine, aiming to enhance target specificity in protease inhibitors [6]. Its hydrochloride salt became commercially available (CAS 1187931-16-3) around 2010, facilitating broader pharmacological evaluation [6].
The cyclopentane ring’s significance was amplified by parallel work on cyclopentane-containing therapeutics. For example, cyclopentane urea derivatives were identified as potent FPR2 agonists with anti-inflammatory properties, demonstrating the scaffold’s capacity to engage G-protein-coupled receptors [2]. Similarly, synthetic routes to N-cyclopentyl amides were optimized to enable gram-scale production, confirming the scaffold’s synthetic accessibility. Commercial vendors like CymitQuimica later listed the hydrochloride salt as a "versatile small molecule scaffold," highlighting its role in lead optimization campaigns targeting kinases and GPCRs [6].
Table 1: Notable Cyclopentane-Containing Drug Candidates
| Compound | Therapeutic Target | Key Structural Feature | Development Status |
|---|---|---|---|
| FPR2 Agonist 8 | Formyl Peptide Receptor 2 | Cyclopentane urea core | Preclinical (anti-inflammatory) [2] |
| CDK2 Inhibitors | Cyclin-dependent kinase 2 | Substituted cyclopentane-heterocycle hybrids | Patent (WO2023168686A1) [5] |
| BMX/BTK Inhibitors | TEC kinases BMX/BTK | Cyclopentane-acrylamide derivatives | Research phase [7] |
The compound’s primary mechanism of action arises from its mimicry of endogenous amino acid motifs, enabling precise disruption of protein-protein interactions. Its cyclopentyl group creates a defined hydrophobic pocket that complements shallow binding clefts—evidenced in FPR2 agonists where cyclopentane moieties occupied hydrophobic subpockets critical for receptor activation [2]. Molecular dynamics simulations suggest the scaffold’s conformational rigidity reduces entropic penalties upon binding, enhancing affinity despite moderate polar surface area (89 Ų) [3] [6].
Structurally, it serves as a chiral building block for modulating kinase selectivity. The cyclopentyl group’s spatial bulk mimics purine-binding motifs in ATP pockets, as demonstrated in Nek2 inhibitors where cyclohexylmethoxy purines achieved >10-fold selectivity over CDK2 [3]. This selectivity stems from differential accommodation of the alicyclic ring: Nek2’s hinge region tolerates larger substituents than CDK2, a principle extendable to cyclopentyl analogs. Additionally, the primary amide enables hydrogen-bond networks with kinase hinge residues (e.g., Glu-87 and Cys-89 in Nek2), positioning the cyclopentyl group toward hydrophobic subdomains [3].
Table 2: Theoretical Binding Contributions of Key Substituents
| Structural Element | Theoretical Role | Biological System Example |
|---|---|---|
| Cyclopentyl ring | Hydrophobic enclosure | Occupies subpocket in FPR2 binding site [2] |
| Primary amino group | H-bond donation/acceptance | Mimics adenine N1 in kinase ATP pockets [3] |
| Carboxamide moiety | Dual H-bond formation | Binds kinase hinge residues (e.g., Nek2 Glu-87) [3] |
| Hydrochloride salt | Solubility enhancement | Improves bioavailability in polar environments [6] |
The scaffold also exhibits multitarget potential via stereoelectronic tuning. Its isosteric relationship to leucine—evident in FPR2 agonists where cyclopentane replaced leucine side chains—allows modulation of inflammatory pathways [2]. Similarly, the protonatable amino group enables pH-dependent membrane interactions, potentially influencing endocannabinoid transport or cholinesterase access, akin to coumarin-based carbamates [4].
In scaffold-based drug design, 2-amino-2-cyclopentylacetamide hydrochloride serves as a spatially efficient core for generating three-dimensional diversity. Its stereogenic center enables enantioselective synthesis—critical for targeting chiral binding sites—while the amide and amino groups provide synthetic handles for diversification. This versatility is exemplified in two key strategies:
Ring System Integration: The cyclopentane ring functions as a conformational lock in macrocycles and bridged compounds. For instance, cyclopentane-urea FPR2 agonists (e.g., Compound 8) demonstrated low-nM activity by rigidifying the ligand’s bioactive conformation, reducing off-target effects [2]. Similarly, purine-based kinase inhibitors incorporated cycloalkylmethoxy groups at C6 to exploit hydrophobic back pockets, achieving Nek2 IC~50~ values of 0.62 μM [3].
Physicochemical Optimization: The scaffold’s modularity facilitates ADMET refinement. Conversion to the hydrochloride salt boosts solubility (>50 mg/mL) without altering target engagement [6]. Furthermore, N-alkylation of the amide or amino group fine-tunes logD values, as seen in coumarin derivatives where carbamate-to-amide substitutions reduced logP while maintaining FAAH inhibition [4].
Table 3: Scaffold Modification Strategies and Outcomes
| Design Strategy | Structural Change | Biological Outcome |
|---|---|---|
| Ring Expansion | Cyclopentane → Cyclohexane | Improved metabolic stability in FPR2 agonists (Compound 22/24) [2] |
| Bioisostere Replacement | Carbamate → Amide | Retained FAAH/AChE inhibition with reduced lipophilicity [4] |
| Salt Formation | Free base → Hydrochloride | Enhanced aqueous solubility for in vitro screening [6] |
| Heterocycle Fusion | Purine-cyclopentyl hybrids | Achieved >10-fold Nek2/CDK2 selectivity [3] |
The scaffold’s impact extends to covalent inhibitor design. While lacking intrinsic electrophilicity, its amino group anchors acrylamide "warheads" targeting cysteines in TEC kinases (e.g., BTK C481). This approach underpinned covalent dual BMX/BTK inhibitors, where cyclopentyl linkers positioned acrylamides for Cys engagement [7]. Such innovations highlight the scaffold’s role as a versatile vector for spatial and reactive functionality.
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 140456-78-6
CAS No.: 20184-94-5